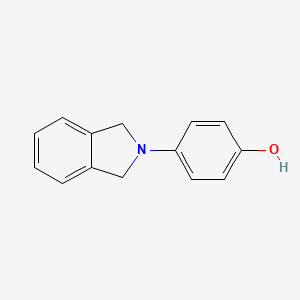

4-(1,3-dihydro-2H-isoindol-2-yl)phenol

Description

Properties

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-15/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNOLMHJSPCGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333351 | |

| Record name | 4-(1,3-dihydroisoindol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41790-54-9 | |

| Record name | 4-(1,3-dihydroisoindol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,3 Dihydro 2h Isoindol 2 Yl Phenol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comicj-e.orglkouniv.ac.inslideshare.netresearchgate.net For 4-(1,3-dihydro-2H-isoindol-2-yl)phenol, the primary disconnections involve breaking the bonds that form the isoindoline (B1297411) ring.

The most logical disconnections for the target molecule are the two C-N bonds. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of both C-N bonds. This approach breaks the molecule down into a precursor with a di-electrophilic ortho-xylene derivative and a nucleophilic aminophenol. A key synthon in this pathway is 1,2-bis(halomethyl)benzene or a similar derivative, which would react with 4-aminophenol (B1666318).

Pathway B: Sequential or concerted disconnection of C-N bonds via cyclization. This strategy involves disconnecting one C-N bond at a time, suggesting an intramolecular cyclization as the key ring-forming step. The precursor would be a suitably functionalized N-substituted benzylamine (B48309) derivative.

A functional group interconversion (FGI) on the phenol (B47542) group might also be considered to protect it during the synthesis. lkouniv.ac.inresearchgate.net For instance, a methoxy (B1213986) or benzyloxy group could be used, which would be deprotected in the final step to yield the desired phenol.

Classical Synthetic Approaches for the Isoindoline Core

The formation of the isoindoline ring is central to the synthesis of this compound. Several classical and modern synthetic methods can be adapted for this purpose.

Cyclization Reactions for Isoindoline Ring Formation

Intramolecular cyclization is a powerful strategy for constructing the isoindoline skeleton. organic-chemistry.orgorganic-chemistry.org These reactions often involve the formation of one or both C-N bonds in the final ring-forming step.

Palladium-catalyzed cyclization reactions are particularly versatile. For instance, a diastereoselective cyclization of chiral sulfinamides can be achieved using synergistic palladium and Brønsted acid catalysis to yield chiral isoindolines. organic-chemistry.org Another approach involves the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation to form isoindolinones, which can then be reduced to isoindolines. researchgate.net

| Cyclization Method | Catalyst/Reagent | Key Features | Reference |

| Diastereoselective Cyclization | Palladium and Brønsted Acid | High diastereoselectivity for chiral isoindolines. | organic-chemistry.org |

| Dehydrogenative C–H Amidation | Palladium on Carbon (Pd/C) | Proceeds without stoichiometric oxidants. | researchgate.net |

| Aza-Heck/Sonogashira Coupling | Palladium Catalyst | Forms isoindolinones with quaternary stereocenters. | organic-chemistry.org |

Amination of Dihalides

A straightforward approach to the isoindoline core is the direct N-alkylation of an amine with a 1,2-bis(halomethyl)benzene. In the context of synthesizing this compound, this would involve the reaction of 4-aminophenol with a compound like 1,2-bis(bromomethyl)benzene (B41939) or 1,2-bis(chloromethyl)benzene. nih.govresearchgate.netnih.gov

This double alkylation is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

| Dihalide | Amine | Base | Reference |

| 1,4-bis(bromomethyl)benzene | Secondary Amines | Potassium Carbonate | nih.gov |

| 2,6-bis(chloromethyl)pyridine | Secondary Amines | Cesium Carbonate | nih.gov |

| 1,2-bis(chloromethyl)benzene | Not specified | Not specified | nih.gov |

Intramolecular Hydroamination Strategies

Intramolecular hydroamination involves the addition of an N-H bond across a C-C double or triple bond within the same molecule. organic-chemistry.orgthieme-connect.com This method offers an atom-economical route to isoindolines. Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives can produce isoindolines smoothly. organic-chemistry.orgthieme-connect.comresearchgate.net The reaction proceeds through the generation of a benzylic carbenium ion, which is then trapped by the pendant amine. Both strong acids like triflic acid and sulfuric acid have been shown to be effective catalysts. organic-chemistry.orgthieme-connect.com

Gold-catalyzed intramolecular hydroamination of alkynes also provides a pathway to isoindoles, which can be subsequently reduced to isoindolines. rsc.org

| Hydroamination Type | Catalyst | Substrate | Key Features | Reference |

| Acid-Catalyzed | Triflic Acid, Sulfuric Acid | 2-alkenylarylethylamine derivatives | Environmentally friendly, minimal byproducts. | organic-chemistry.orgthieme-connect.comresearchgate.net |

| Gold-Catalyzed | Gold Catalyst | Alkynes | Leads to isoindoles, which can be reduced. | rsc.org |

Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for constructing six-membered rings and can be adapted for the synthesis of the isoindoline core. researchgate.netnih.govwikipedia.org An intramolecular Diels-Alder reaction can be employed to build the isoindolinone ring system, which can then be converted to the isoindoline. researchgate.netacs.org The retro-Diels-Alder reaction of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene offers a method to generate isoindole, a precursor to isoindoline. rsc.org

Furthermore, [2+2+2] cycloaddition reactions, for example, catalyzed by iridium(III) complexes, can be used to construct the fused aromatic system of isoindolines from diynes and alkynes. researchgate.net

| Cycloaddition Type | Reaction Details | Precursors | Reference |

| Intramolecular Diels-Alder | Builds the isoindolinone ring system. | Furan (B31954) derivatives | researchgate.netacs.org |

| Retro-Diels-Alder | Thermal fragmentation to yield isoindole. | 1,2,3,4-tetrahydro-1,4-epiminonaphthalene | rsc.org |

| [2+2+2] Cycloaddition | Iridium(III)-catalyzed reaction of diynes and alkynes. | α,ω-diynes and alkynes | researchgate.net |

Reductive Amination Protocols

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of isoindolines. youtube.comyoutube.comorganic-chemistry.org One approach involves the reaction of o-phthalaldehyde (B127526) with an aniline, such as 4-aminophenol, in the presence of a reducing agent. researchgate.net The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the isoindoline. researchgate.netyoutube.com

A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation (e.g., H₂/Pd/C). youtube.comorganic-chemistry.org The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. youtube.com Direct Brønsted acid-catalyzed reductive amination has also been reported as an efficient method for synthesizing tertiary amines. rsc.org

| Reducing Agent | Carbonyl Source | Amine Source | Key Features | Reference |

| Sodium Cyanoborohydride | Aldehydes, Ketones | Primary/Secondary Amines | Chemoselective reduction of the imine. | youtube.com |

| Sodium Triacetoxyborohydride | Aldehydes, Ketones | Primary/Secondary Amines | Tolerates a wide range of functional groups. | youtube.com |

| H₂/Pd/C | Aldehydes, Ketones | Primary/Secondary Amines | Catalytic hydrogenation approach. | youtube.com |

| Formic Acid | Formaldehyde | Primary/Secondary Amines | Eschweiler-Clarke reaction for methylation. | youtube.com |

Aromatization Processes from Isoindolines

While the target compound is an isoindoline derivative (the reduced form of isoindole), the synthesis can sometimes proceed through an isoindole intermediate. nih.gov The aromatization of an isoindoline to an isoindole is a key transformation in isoindole chemistry. chim.it This process typically involves dehydrogenation. For instance, isoindolines can be converted to their corresponding isoindoles through a dehydrogenative C-H arylation process. chim.it This often involves a preliminary dehydrogenation step to form the isoindole, which can then undergo further reactions. chim.it Lewis or Brønsted acids can also mediate the aromatization of isoindolines. chim.it

In some synthetic pathways, the fully aromatic isoindole is not isolated but is generated in situ and trapped by a dienophile in a Diels-Alder reaction. chim.it However, for the synthesis of N-substituted isoindolines like the title compound, the isoindoline ring system is often constructed directly or the N-substituent is introduced onto a pre-existing isoindoline core.

Synthesis of the Phenol Moiety and Coupling Strategies

The synthesis of this compound fundamentally relies on the formation of a carbon-nitrogen (C-N) bond between the isoindoline nitrogen and the phenol ring. This can be achieved through several strategic approaches, including functionalizing the phenol ring for subsequent reaction or by directly coupling the two parent molecules.

Phenols are highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring, particularly at the ortho and para positions. byjus.com This reactivity can be harnessed to introduce a leaving group at the para position, preparing the phenol for coupling reactions.

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols can be halogenated even without a Lewis acid catalyst. byjus.com For instance, treatment with bromine in a low-polarity solvent can yield monobromophenols. byjus.com This introduces a bromine atom that can later participate in cross-coupling reactions.

Nitration: Reacting phenol with dilute nitric acid can produce a mixture of ortho- and para-nitrophenols. byjus.com The nitro group can be subsequently reduced to an amino group or serve as an activating group for nucleophilic substitution.

While highly activating, controlling the substitution on phenol can be challenging, often leading to polysubstitution. libretexts.orgmlsu.ac.in To mitigate this, the hydroxyl group's activating influence can be attenuated by converting it to an ester or ether before carrying out the substitution. libretexts.org

Cross-coupling reactions are powerful tools for forming C-N bonds and are central to the synthesis of N-aryl isoindolines.

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the N-arylation of amines. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and polar solvents like N-methylpyrrolidone or dimethylformamide (DMF). wikipedia.org The aryl halide typically needs to be activated by an electron-withdrawing group. wikipedia.org

Modern advancements have led to milder conditions, often employing soluble copper catalysts with specific ligands. wikipedia.orgnih.gov The general mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org For the synthesis of this compound, this would involve coupling isoindoline with a 4-halophenol.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org It allows for the facile synthesis of aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org This method is often preferred over the Ullmann reaction due to its milder conditions and wider applicability. wikipedia.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The synthesis of the target compound via this method would couple isoindoline with a 4-halophenol or a phenol-derived triflate.

Nucleophilic aromatic substitution (SNAr) offers another pathway for C-N bond formation. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. libretexts.org For this reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

For the synthesis of this compound, this would typically involve reacting isoindoline (the nucleophile) with a phenol derivative that has a leaving group (like a halogen) at the C4 position and is activated by an electron-withdrawing group. libretexts.orglibretexts.org For example, 4-fluoronitrobenzene could be reacted with isoindoline, followed by reduction of the nitro group to an amine and subsequent conversion to a hydroxyl group via diazotization. Alternatively, a phenol with an activating group could be used directly. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of a base demonstrates the displacement of fluoride (B91410) by a phenoxide. walisongo.ac.id

Optimization of Reaction Conditions

The success of these synthetic strategies, particularly the cross-coupling reactions, hinges on the careful optimization of various parameters.

In both Ullmann and Buchwald-Hartwig reactions, the choice of catalyst and, crucially, the ligand, is paramount for achieving high yields and reaction efficiency.

For Ullmann Couplings: While early Ullmann reactions used stoichiometric copper powder, modern methods use catalytic amounts of copper salts like CuI, Cu(OTf)₂, or CuO nanoparticles. nih.govmdpi.com The efficiency of these catalysts is greatly enhanced by the use of ligands. Diamines, such as 1,10-phenanthroline (B135089) and N,N-dimethylglycine, have been shown to be effective. wikipedia.orgorganic-chemistry.org The ligand facilitates the solubility of the copper species and modulates its reactivity. Optimization often involves screening various copper sources, ligands, bases, and solvents to find the ideal combination for a specific substrate pair. nih.govresearchgate.net

For Buchwald-Hartwig Aminations: The evolution of the Buchwald-Hartwig amination is marked by the development of increasingly sophisticated phosphine (B1218219) ligands. wikipedia.orgnih.gov

First-generation catalysts used ligands like P(o-tolyl)₃. libretexts.org

Second-generation systems introduced bidentate phosphine ligands such as BINAP and DPPF, which improved reliability for coupling primary amines. wikipedia.org

Later generations feature bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) developed by the Buchwald group and ferrocene-based ligands from the Hartwig group. wikipedia.orgyoutube.comnih.govsigmaaldrich.com These advanced ligands expand the reaction's scope to include less reactive aryl chlorides and a wider variety of amines, often under milder conditions. nih.govrsc.org

The choice of palladium precatalyst is also important. Modern precatalysts are often air-stable and designed to generate the active Pd(0) species in a controlled manner in situ. sigmaaldrich.com The selection of the appropriate ligand depends on the specific substrates; for example, BrettPhos is noted for its selectivity with primary amines. libretexts.org

Interactive Data Table: Comparison of Cross-Coupling Methodologies

Below is a summary of the key features of the Ullmann and Buchwald-Hartwig reactions for N-arylation.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |

| Typical Ligands | 1,10-Phenanthroline, N,N-Dimethylglycine, Diamines | Biaryl phosphines (XPhos, SPhos), BINAP, DPPF |

| Reaction Temperature | High (often >150°C) wikipedia.org | Mild to moderate (Room temp. to ~110°C) nih.gov |

| Substrate Scope | More limited; often requires activated aryl halides wikipedia.org | Very broad; includes aryl chlorides, bromides, iodides, and triflates organic-chemistry.org |

| Functional Group Tolerance | Moderate mdpi.com | High nih.gov |

| Base | Strong bases (K₂CO₃, Cs₂CO₃, KOH) nih.gov | Variety of bases (NaOtBu, K₃PO₄, Cs₂CO₃) wikipedia.org |

Solvent Effects and Reaction Kinetics

The choice of solvent is a critical factor that can dramatically affect the reaction kinetics and mechanism in the synthesis of phenolic compounds and imides. researchgate.net Solvents influence the solubility of reactants, the stabilization of transition states, and the pathway of the reaction.

Reaction Mechanism : The reaction can proceed through different mechanisms, such as hydrogen atom transfer or electron transfer, especially in radical reactions involving phenols. In non-radical condensation reactions, the solvent polarity can still dictate the favorability of the reaction pathway. For reactions where the transition state is more polar than the reactants, polar solvents tend to accelerate the reaction rate. chemrxiv.org The choice of solvent can also affect product selectivity, particularly when side reactions are possible. chemrxiv.org

The table below summarizes the effects of different solvent classes on related reactions.

| Solvent Class | Typical Examples | General Effect on Condensation/Phenol Reactions | Rationale |

| Polar Protic | Water, Ethanol, Glacial Acetic Acid | Often accelerates reactions by stabilizing polar intermediates and transition states. Can also participate in the reaction (e.g., as a proton source). researchgate.netmdpi.com | Solvates both cations and anions effectively through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Can increase reaction rates by solvating cations while leaving anions relatively "bare" and more nucleophilic. researchgate.net | Possess large dipole moments but lack acidic protons for hydrogen bonding. |

| Apolar | Toluene, Hexane, Cyclohexane | Generally slower reaction rates for polar reactions. Often used when water needs to be removed azeotropically to drive the reaction equilibrium. ustc.edu.cnnih.gov | Low dielectric constants and inability to stabilize charged species. |

Temperature and Pressure Control

Temperature and pressure are fundamental parameters for controlling reaction rate, selectivity, and yield.

Temperature : The synthesis of imides from anhydrides and amines is typically an endothermic process that requires heating to overcome the activation energy barrier, particularly for the final dehydration step. mdpi.com Reactions are often carried out at the reflux temperature of the chosen solvent, such as glacial acetic acid, for several hours. mdpi.com However, excessively high temperatures can lead to side reactions and decomposition of either the reactants or the product, especially given the presence of the sensitive phenol group. Modern techniques like microwave-assisted synthesis can significantly reduce reaction times from hours to minutes by enabling rapid and uniform heating to a precise temperature. wjpmr.comactascientific.com For example, syntheses that might take several hours under conventional reflux can be completed in as little as 3 to 15 minutes with microwave irradiation at a controlled temperature and power. actascientific.com

Pressure : While many condensation reactions are performed at atmospheric pressure, pressure control can be advantageous. Applying a vacuum can be an effective method for removing volatile by-products, such as the water molecule formed during the cyclization of the phthalamic acid intermediate. This removal shifts the reaction equilibrium towards the product side, thereby increasing the conversion and yield, in accordance with Le Châtelier's principle. Conversely, in certain processes like pressure swing distillation, varying pressure is used to separate azeotropic mixtures that may form in the product work-up stage. aidic.it

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance, aiming to reduce environmental impact and enhance safety and efficiency. nih.govresearchgate.net

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com

Atom Economy Calculation : For the synthesis of the related phthalimide (B116566), 2-(4-hydroxyphenyl)isoindole-1,3-dione (a precursor to the target compound), from 4-aminophenol and phthalic anhydride (B1165640), the reaction is: C₆H₇NO (4-aminophenol) + C₈H₄O₃ (phthalic anhydride) → C₁₄H₉NO₃ (product) + H₂O (by-product) The molar masses are approximately: 109.13 g/mol + 148.12 g/mol → 239.23 g/mol + 18.02 g/mol . The theoretical atom economy is calculated as: (Mass of desired product / Total mass of reactants) x 100 = (239.23 / (109.13 + 148.12)) x 100 = (239.23 / 257.25) x 100 ≈ 93.0%

This high atom economy indicates that the reaction is inherently efficient, with water being the only by-product. jocpr.com

Other Efficiency Metrics : While atom economy is a useful theoretical measure, other metrics like percentage yield, reaction mass efficiency (RME), and process mass intensity (PMI) provide a more practical assessment of a process's greenness by accounting for actual product obtained and the total mass used in the process (including solvents, catalysts, and work-up chemicals). whiterose.ac.uknih.gov For example, a synthesis route might have a high atom economy but a low percentage yield or a poor RME due to the use of large quantities of solvents, leading to significant waste. whiterose.ac.uk Comparing different synthetic routes, such as the traditional "brown" synthesis of ibuprofen (B1674241) (atom economy ~40%) with the modern "green" route (atom economy ~77%), highlights the potential for significant improvements in efficiency and waste reduction. monash.edu

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents is a major focus of green chemistry, as they often constitute the bulk of the waste generated in a chemical process. rsc.orgresearchgate.net

Sustainable Solvents : Traditional solvents like glacial acetic acid, while effective, are corrosive and contribute to waste streams. Green chemistry encourages the use of safer, more sustainable alternatives. nih.gov

Water : As a solvent, water is non-toxic, non-flammable, and abundant. researchgate.net For certain reactions, performing the synthesis in an aqueous medium can be a greener alternative.

Supercritical Fluids : Supercritical CO₂, for instance, is a non-toxic and non-flammable solvent alternative that allows for easy product separation by simple depressurization. nih.gov

Solvent-Free Reactions : The ideal green approach is to avoid solvents altogether. rsc.org Solid-state or melt reactions, sometimes facilitated by grinding or ball-milling, can be highly efficient and eliminate solvent waste entirely. nih.gov

Bio-based Solvents : Solvents derived from renewable resources, such as 2,2,5,5-tetramethyloxolane (TMO), are being explored as replacements for conventional petroleum-based solvents. whiterose.ac.uk

PEG-400 : Polyethylene glycol has been used as a green reaction medium for condensation reactions, offering advantages like recyclability and low toxicity. researchgate.net

Greener Reagents : The use of catalytic reagents is preferred over stoichiometric ones. researchgate.net While the condensation of 4-aminophenol and phthalic anhydride can proceed thermally, using a recyclable solid acid catalyst instead of a soluble one like sulfuric acid could simplify purification and minimize waste.

Waste Minimization Strategies

Waste minimization is a key outcome of applying green chemistry principles, focusing on preventing waste at its source rather than treating it after it has been created. researchgate.net

Prevention over Treatment : The most effective strategy is to design synthetic pathways that inherently produce minimal waste, such as reactions with high atom economy like addition and rearrangement reactions. researchgate.netprimescholars.com The condensation to form the phthalimide precursor is a good example, generating only water as a by-product.

Catalysis : Using catalytic rather than stoichiometric reagents reduces waste. Catalysts are used in small amounts and can often be recycled and reused, which is both economically and environmentally beneficial. nih.gov

Process Optimization : Careful optimization of reaction conditions (temperature, pressure, reaction time) can maximize product yield and minimize the formation of by-products, thus reducing waste and separation costs. nih.gov

Recycling : Solvents and catalysts should be recycled wherever feasible. For instance, using a biphasic system (e.g., aqueous-organic) can facilitate the separation and recycling of a catalyst that is soluble in only one phase. rsc.org

The table below outlines waste minimization strategies applicable to the synthesis.

| Strategy | Application to Synthesis of this compound |

| Maximize Atom Economy | The chosen condensation reaction has a high intrinsic atom economy (~93%). |

| Use Catalytic Reagents | Employing a recyclable solid acid catalyst instead of stoichiometric or corrosive liquid acids. nih.gov |

| Use Safer Solvents | Replace traditional solvents with water, supercritical CO₂, or conduct the reaction under solvent-free conditions. rsc.orgresearchgate.net |

| Energy Efficiency | Utilize microwave synthesis to reduce reaction times and energy consumption compared to conventional heating. actascientific.com |

| Waste Prevention | Optimize conditions to maximize yield and prevent side-product formation. The primary by-product (water) is benign. researchgate.net |

| Recycling | Design the process to allow for the recycling of solvents and catalysts. |

Theoretical and Computational Investigations of 4 1,3 Dihydro 2h Isoindol 2 Yl Phenol

Molecular Dynamics Simulations

Conformational Stability and Flexibility

The conformational landscape of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol is primarily dictated by the rotational freedom around the N-C (aryl) single bond connecting the isoindoline (B1297411) and phenol (B47542) moieties, as well as the puckering of the dihydroisoindole ring.

The isoindoline ring itself is not planar and can adopt various envelope or twisted conformations. Computational studies on similar heterocyclic systems suggest that the energy barriers between these conformations are relatively low, allowing for considerable flexibility at room temperature. The specific conformation adopted would be influenced by the steric and electronic interactions with the appended phenol ring.

A hypothetical potential energy surface for the rotation around the N-C bond in this compound is presented below. The dihedral angle is defined by the plane of the phenol ring and the plane of the isoindoline benzene (B151609) ring.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.2 | Eclipsed (Planar Transition State) |

| 45 | 1.5 | Gauche (Stable Conformer) |

| 90 | 3.8 | Perpendicular (Transition State) |

| 135 | 1.5 | Gauche (Stable Conformer) |

| 180 | 5.2 | Eclipsed (Planar Transition State) |

This data is illustrative and based on typical values for N-aryl compounds.

The most stable conformers are predicted to be those where the phenol ring is twisted out of the plane of the isoindoline moiety, minimizing steric clash. This inherent flexibility is a crucial aspect to consider in any theoretical investigation of its interactions with other molecules.

Reaction Mechanism Predictions and Energy Landscapes

The synthesis of this compound would likely proceed via an N-arylation reaction of isoindoline with a suitably activated phenol derivative, such as 4-halophenol or a boronic acid equivalent in a Buchwald-Hartwig or Ullmann-type coupling reaction.

Considering a palladium-catalyzed Buchwald-Hartwig amination, the key synthetic step would be the reductive elimination from a palladium(IV) intermediate. Computational studies on similar cross-coupling reactions have elucidated the energetic landscape of the catalytic cycle.

The transition state for the C-N bond-forming reductive elimination step would involve a three-centered Pd-N-C arrangement. The geometry of this transition state is critical in determining the reaction rate. DFT calculations would be employed to locate and characterize this transition state, providing its geometry, imaginary frequency, and activation energy.

A hypothetical energy profile for the reductive elimination step is provided below:

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Pd(II)-Amido-Aryl Complex (Reactant) | 0.0 |

| Transition State (TS) | +18.5 |

| Product Complex (Product + Pd(0)) | -12.3 |

This data is representative of typical Buchwald-Hartwig C-N coupling reactions.

The calculated activation energy would provide insight into the feasibility of the reaction under different conditions.

In the synthesis of this compound, regioselectivity is a key consideration, particularly if substituted isoindolines or phenols are used. For instance, if a dihalophenol were used as the arylating agent, computational methods could predict the preferred site of substitution.

This prediction would be based on calculating the activation energies for the oxidative addition of the palladium catalyst to the different C-X bonds of the dihalophenol. The C-X bond with the lower activation energy for oxidative addition would be the more reactive site. Factors influencing this include bond dissociation energies and the electronic properties of the substituents.

Stereoselectivity is not a primary concern in the synthesis of the achiral this compound. However, if chiral derivatives were to be synthesized, computational modeling could be used to predict the enantiomeric excess by calculating the energies of the diastereomeric transition states leading to the different enantiomers.

Molecular Docking and Binding Affinity Predictions (in vitro, non-biological target focus)

In the absence of specific biological targets, molecular docking studies can be performed against well-characterized non-biological host molecules, such as cyclodextrins, to probe the fundamental intermolecular interactions of this compound. Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent model systems for studying host-guest interactions.

Molecular docking simulations would predict the preferred binding mode of this compound within the β-cyclodextrin cavity. It is anticipated that the hydrophobic phenol and isoindoline rings would be encapsulated within the nonpolar cavity of the cyclodextrin.

The primary interactions driving the formation of the inclusion complex would be:

Hydrophobic interactions: The aromatic rings of the guest molecule would favorably interact with the nonpolar interior of the cyclodextrin cavity, displacing high-energy water molecules.

Hydrogen bonding: The hydroxyl group of the phenol moiety could form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin, further stabilizing the complex.

The orientation of the guest molecule within the host cavity would be determined by the optimization of these interactions. It is plausible that either the phenol or the isoindoline moiety could be preferentially included, or a conformation where both are partially within the cavity could be favored.

The binding affinity of this compound to β-cyclodextrin can be estimated computationally by calculating the free energy of binding (ΔG_bind). This value is typically composed of several energetic terms, as shown in the hypothetical table below.

| Energetic Contribution | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -7.2 |

| Electrostatic Energy | -2.5 |

| Hydrogen Bonding Energy | -1.8 |

| Desolvation Energy (Guest) | -3.1 |

| Desolvation Energy (Host Cavity) | +4.5 |

| Entropic Penalty | +5.8 |

| Total Binding Free Energy (ΔG_bind) | -4.3 |

This data is illustrative and represents a typical host-guest interaction with β-cyclodextrin.

A negative ΔG_bind indicates a spontaneous binding process. The relative contributions of the different energy terms highlight the key driving forces for complex formation. In this hypothetical case, van der Waals interactions and the hydrophobic effect (desolvation) are the major contributors to the favorable binding affinity.

Advanced Structural Characterization and Spectroscopic Analysis of 4 1,3 Dihydro 2h Isoindol 2 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial information about the different proton environments in the molecule. For this compound, distinct signals are expected for the aromatic protons of the phenol (B47542) and isoindoline (B1297411) rings, the methylene (B1212753) protons of the isoindoline core, and the hydroxyl proton of the phenol group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the phenolic ring will exhibit splitting patterns characteristic of a para-substituted benzene (B151609) ring. The methylene protons of the isoindoline moiety are expected to appear as a singlet, while the aromatic protons of the isoindoline ring will show a more complex splitting pattern. researchgate.netrsc.orgdocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, certain carbon atoms are chemically equivalent, leading to fewer signals than the total number of carbon atoms. docbrown.infouobasrah.edu.iq The chemical shifts of the carbon atoms provide information about their hybridization and bonding. For example, the carbons of the aromatic rings will resonate in the downfield region (typically 110-160 ppm), while the methylene carbons of the isoindoline ring will appear in the upfield region. rsc.orgdocbrown.info

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would show correlations between the adjacent aromatic protons on both the phenol and isoindoline rings. researchgate.net

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal. nih.gov

HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different structural fragments of the molecule, for example, by showing a correlation between the methylene protons of the isoindoline ring and the quaternary carbon of the phenolic ring to which the nitrogen is attached. researchgate.net

Expected ¹H and ¹³C NMR Data:

The following tables present the expected chemical shifts for the proton and carbon atoms of this compound, based on data from analogous structures. researchgate.netrsc.orgdocbrown.info

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| H-2', H-6' | 6.80 - 7.00 | d |

| H-3', H-5' | 6.60 - 6.80 | d |

| H-4, H-7 | 7.20 - 7.40 | m |

| H-5, H-6 | 7.10 - 7.30 | m |

| CH₂ (H-1, H-3) | 4.50 - 4.80 | s |

| OH | 8.50 - 9.50 | s (broad) |

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbons | Expected Chemical Shift (ppm) |

| C-1', C-4' | 140 - 155 |

| C-2', C-6' | 118 - 125 |

| C-3', C-5' | 115 - 120 |

| C-3a, C-7a | 135 - 145 |

| C-4, C-7 | 125 - 130 |

| C-5, C-6 | 120 - 125 |

| C-1, C-3 | 50 - 60 |

In a NOESY or ROESY spectrum of the target compound, cross-peaks would be expected between:

The methylene protons (H-1, H-3) of the isoindoline ring and the adjacent aromatic protons (H-4, H-7).

The protons of the phenolic ring (H-2', H-6') and the methylene protons of the isoindoline ring, which would confirm the N-aryl linkage.

For medium-sized molecules like this compound, ROESY is often preferred as the Rotating-frame Overhauser Effect (ROE) is always positive, avoiding the issue of zero or negative NOEs that can occur for molecules in this size range. columbia.eduresearchgate.net

The N-phenyl bond in this compound may exhibit restricted rotation, leading to the existence of different conformers that can interconvert. Dynamic NMR (DNMR) spectroscopy is the technique of choice to study such conformational exchange processes. researchgate.netbeilstein-journals.org

By acquiring NMR spectra at different temperatures (variable-temperature NMR), it is possible to observe changes in the line shapes of the signals corresponding to the protons near the axis of rotation. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at higher temperatures. beilstein-journals.org

Analysis of the coalescence temperature and the line shapes allows for the determination of the activation energy barrier (ΔG‡) for the rotational process. beilstein-journals.org Such studies would provide quantitative information about the conformational flexibility of the N-aryl linkage in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. mdpi.com This precision allows for the determination of the elemental formula of the molecular ion, as very few combinations of atoms will have a particular exact mass. For this compound (C₁₄H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high accuracy.

Expected HRMS Data:

Molecular Formula: C₁₄H₁₃NO

Calculated Monoisotopic Mass: 211.0997 g/mol

Expected [M+H]⁺: 212.1070

The experimentally determined mass from an HRMS analysis would be compared to this calculated value, with a very small mass error (typically in the parts-per-million range) confirming the elemental composition. researchgate.net

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound is expected to be characteristic of its two main structural motifs: the isoindoline core and the 4-aminophenol (B1666318) moiety. chemicalbook.comxml-journal.netresearchgate.net

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve:

Cleavage of the C-N bond between the phenol ring and the isoindoline nitrogen, leading to fragments corresponding to the protonated 4-aminophenol and the isoindoline cation.

Loss of small neutral molecules such as CO from the phenolic portion or cleavage within the isoindoline ring system. xml-journal.net

Retro-Diels-Alder (rDA) reaction within the isoindoline moiety, a common fragmentation pathway for such cyclic systems.

Interactive Table: Plausible Mass Spectrometric Fragments of this compound

| m/z (Proposed) | Proposed Fragment Ion | Plausible Origin |

| 212.1070 | [C₁₄H₁₄NO]⁺ | Protonated molecular ion [M+H]⁺ |

| 109.0528 | [C₆H₇NO]⁺ | Protonated 4-aminophenol |

| 104.0500 | [C₈H₆]⁺ | Resulting from cleavage and rearrangement of the isoindoline moiety |

| 93.0578 | [C₆H₅O]⁺ | Loss of NH₂ from the 4-aminophenol fragment |

| 80.0504 | [C₅H₆N]⁺ | Fragment from the phenolic ring and nitrogen |

The systematic analysis of these fragment ions allows for the reconstruction of the molecular structure, providing confirmatory evidence that complements the data obtained from NMR spectroscopy. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of molecular structure, offering the ability to separate ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. researchgate.netnih.govresearchgate.net This capability is particularly valuable for distinguishing between conformers and isomers that are indistinguishable by mass spectrometry alone. researchgate.netnih.govresearchgate.netnih.gov

For a molecule like this compound, IMS-MS can provide critical insights into its three-dimensional structure in the gas phase. The technique measures the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. This drift time is related to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its shape. nih.govresearchgate.netresearchgate.net Different conformers of the molecule, having distinct shapes, will exhibit different drift times and, consequently, different CCS values.

The conformational flexibility of this compound arises primarily from the rotation around the N-C (phenyl) bond and the puckering of the isoindoline ring. Theoretical calculations on related N-phenylpiperidine and tetrahydroisoquinoline systems suggest that different orientations of the phenyl group relative to the heterocyclic ring lead to distinct, energetically accessible conformers. nih.govnih.govpsu.edu In an IMS-MS experiment, these different conformers would be expected to produce separate arrivals on the drift time distribution, providing experimental evidence for their existence and relative abundance in the gas phase.

A hypothetical IMS-MS experiment on this compound would likely involve electrospray ionization to generate protonated molecules, followed by their introduction into the ion mobility cell. The resulting data would be a two-dimensional plot of drift time versus mass-to-charge ratio, from which the CCS values for different conformers could be extracted.

Table 1: Hypothetical Ion Mobility Spectrometry-Mass Spectrometry Data for Conformers of this compound

| Putative Conformer | Predicted Relative Energy (kcal/mol) | Theoretical CCS (Ų) (Nitrogen) |

| Planar Phenyl | 0.0 | 150.5 |

| Twisted Phenyl (45°) | 1.5 | 148.2 |

| Perpendicular Phenyl | 3.2 | 145.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on principles from conformational analysis of similar molecules and typical CCS values for compounds of this size.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.netscielo.org.mx For this compound, the IR and Raman spectra would be expected to show distinct bands corresponding to the vibrations of the phenol ring, the isoindoline moiety, and the N-aryl bond.

The key functional groups and their expected vibrational frequencies are:

O-H Stretch (Phenol): A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

N-H Stretch (Isoindoline): If the isoindoline nitrogen were secondary, a sharp to broad N-H stretching band would appear around 3300-3500 cm⁻¹. However, in this tertiary amine, this band is absent.

Aromatic C-H Stretch: Sharp bands are expected above 3000 cm⁻¹ for the C-H stretching vibrations of both the phenolic and isoindoline aromatic rings. researchgate.net

Aliphatic C-H Stretch: The CH₂ groups of the isoindoline ring will give rise to symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region. researchgate.net

C=C Aromatic Ring Stretching: Multiple sharp bands in the 1450-1610 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. researchgate.net

C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine of the isoindoline ring is expected in the 1250-1350 cm⁻¹ range.

C-O Stretch (Phenol): A strong band in the IR spectrum, typically around 1200-1260 cm⁻¹, corresponds to the C-O stretching of the phenol. researchgate.net

Out-of-Plane C-H Bending: Strong bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy would provide complementary information, with non-polar bonds such as the aromatic C=C bonds often giving stronger signals than in the IR spectrum. scielo.org.mxresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Phenolic O-H | Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H (CH₂) | Stretch | 2850-2960 | Medium | Medium |

| Aromatic C=C | Stretch | 1450-1610 | Medium to Strong | Strong |

| Phenolic C-O | Stretch | 1200-1260 | Strong | Weak |

| Isoindoline C-N | Stretch | 1250-1350 | Medium | Medium |

The presence of the phenolic hydroxyl group in this compound makes it a hydrogen bond donor, while the nitrogen atom of the isoindoline ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds, which can significantly influence the vibrational spectra. libretexts.orgresearchgate.netmdpi.com

In the solid state or in concentrated solutions, intermolecular O-H···N or O-H···O hydrogen bonds are expected. The formation of these bonds would lead to a broadening and red-shifting (to lower wavenumbers) of the O-H stretching band in the IR spectrum compared to the free hydroxyl group. libretexts.orgmdpi.com The extent of this shift can provide an indication of the strength of the hydrogen bonding interaction. For instance, strong intermolecular hydrogen bonding in related phenol-containing compounds has been observed to shift the O-H stretch to as low as 3200 cm⁻¹. researchgate.netresearchgate.net

Temperature-dependent or concentration-dependent IR spectroscopy could be employed to study the dynamics of these hydrogen bonds. As the temperature increases or the concentration decreases, the intermolecular hydrogen bonds are disrupted, leading to the appearance of a sharper "free" O-H stretching band at higher wavenumbers (around 3600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. psu.edumu-varna.bg The chromophores in this compound are the phenol ring and the isoindoline moiety, which contains a benzene ring fused to the five-membered heterocyclic ring.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic systems. Based on data for similar structures like N-phenylisoindoline and phenol derivatives, one would anticipate strong absorption bands in the UV region. researchgate.netresearchgate.netmu-varna.bg The spectrum of phenol in a non-polar solvent typically shows a band around 270-280 nm. The isoindoline system would also contribute to absorption in this region.

The conjugation between the nitrogen lone pair of the isoindoline and the attached phenyl ring can lead to an intramolecular charge transfer (ICT) character in some of the electronic transitions. researchgate.net This would be reflected in the position and intensity of the absorption bands and their sensitivity to solvent polarity (solvatochromism). In more polar solvents, a red shift (bathochromic shift) of the ICT band is often observed.

Table 3: Anticipated UV-Vis Absorption Maxima for this compound

| Solvent | λ_max 1 (nm) (π → π* local) | λ_max 2 (nm) (π → π* extended/ICT) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Hexane | ~275 | ~300 | ~2,000 - 5,000 |

| Ethanol | ~280 | ~310 | ~2,500 - 6,000 |

| Acetonitrile | ~278 | ~308 | ~2,300 - 5,500 |

Note: The data in this table is an estimation based on the UV-Vis spectra of related compounds such as N-(4-hydroxyphenyl)phthalimide and other N-aryl isoindoline derivatives. researchgate.netmu-varna.bgnih.gov

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. Many aromatic compounds, including indole (B1671886) and phenol derivatives, are known to be fluorescent. researchgate.netrsc.orgnih.govbeilstein-journals.org The fluorescence properties of this compound, such as its emission maximum (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_F), would be highly dependent on its molecular structure and environment.

Upon excitation at one of its absorption wavelengths, the molecule is promoted to an excited singlet state. It can then relax to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed and is a measure of the efficiency of the fluorescence process. rsc.org

The nature of the excited state (e.g., locally excited vs. ICT) plays a crucial role in the emission properties. ICT states are often more sensitive to the solvent environment, and an increase in solvent polarity can lead to a larger Stokes shift (the difference between the absorption and emission maxima) and sometimes a decrease in the fluorescence quantum yield due to stabilization of the non-emissive ICT state. researchgate.netresearchgate.net

While specific fluorescence data for this compound is not available in the provided search results, studies on structurally similar isoindole derivatives show that they can be highly emissive, with quantum yields that are sensitive to substitution patterns. researchgate.netnih.govbeilstein-journals.orgresearchgate.net

Table 4: Hypothetical Photophysical Data for this compound in Dichloromethane

| Parameter | Value |

| Excitation Wavelength (λ_ex) | ~310 nm |

| Emission Maximum (λ_em) | ~380 nm |

| Stokes Shift | ~70 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.2 - 0.5 |

| Fluorescence Lifetime (τ_F) | 1 - 5 ns |

Note: This data is hypothetical and serves as an example based on the photophysical properties of related N-aryl heterocyclic compounds. researchgate.netnih.govbeilstein-journals.org Actual values would require experimental measurement.

X-ray Crystallography

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing motifs for this compound is not possible. Such an analysis would typically identify and characterize non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern how individual molecules assemble into a three-dimensional crystalline structure. These interactions are critical in determining the physical properties of the solid material.

There is no available literature on the investigation of polymorphism for this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Studies in this area would involve screening for different crystalline forms under various conditions (e.g., different solvents, temperatures, and pressures) and characterizing them using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Such studies are crucial for understanding the stability and physical properties of a compound.

Mechanistic Investigations of 4 1,3 Dihydro 2h Isoindol 2 Yl Phenol at the Molecular Level Strictly in Vitro or Ex Vivo, Non Clinical Focus

Enzymatic Interaction Studies (e.g., enzyme inhibition kinetics, not therapeutic intent)

No published studies detailing the enzymatic inhibition kinetics for 4-(1,3-dihydro-2H-isoindol-2-yl)phenol were identified. Information regarding its potential to act as an enzyme inhibitor, including the nature of such inhibition, is not available.

Reversible and Irreversible Inhibition Mechanisms

There is no available data to classify the potential enzymatic inhibition of this compound as either reversible or irreversible.

Competitive, Non-Competitive, and Uncompetitive Binding Modes

Without experimental kinetic data, it is not possible to determine if this compound would exhibit competitive, non-competitive, or uncompetitive binding to any enzyme.

Structure-Based Rationalization of Enzymatic Activity

A structure-based rationalization of enzymatic activity is contingent on having experimental data that demonstrates such activity. In the absence of data showing interaction with any specific enzyme, this analysis cannot be performed.

Receptor Binding Profiling (non-cellular, e.g., using isolated proteins)

No receptor binding profile data for this compound using isolated proteins has been published.

Ligand-Protein Interaction Characterization

Characterization of the interaction between this compound and any specific protein receptor has not been reported in the scientific literature.

Saturation Binding Assays

No saturation binding assays have been conducted to determine key parameters such as the dissociation constant (Kd) or the maximum number of binding sites (Bmax) for this compound with any given receptor.

Non-Enzymatic Molecular Recognition Studies

There is currently no available research detailing the non-enzymatic molecular recognition of this compound.

Binding to Synthetic Peptides or Oligonucleotides (in vitro)

No studies were found that investigated the direct binding of this compound to synthetic peptides or oligonucleotides in an in vitro setting. Consequently, no data tables of binding affinities, dissociation constants, or thermodynamic parameters for such interactions can be provided.

Exploration of Derivatization and Structure Property Relationships Excluding Biological/clinical Outcomes

Systematic Chemical Modifications of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol

The derivatization of this compound can be methodically approached by modifying three principal regions of the molecule: the phenol (B47542) ring, the isoindoline (B1297411) nitrogen atom, and the 1,3-dihydro bridge of the isoindoline structure.

Substitution Patterns on the Phenol Ring

The phenolic ring of this compound is an activated aromatic system, amenable to electrophilic substitution reactions. The position and electronic nature of substituents introduced onto this ring are expected to significantly alter the molecule's electronic properties. Classical derivatization strategies for phenols include reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.net The hydroxyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the hydroxyl group.

The introduction of electron-donating groups (EDGs) like alkyl or alkoxy groups would be expected to increase the electron density of the aromatic ring. Conversely, the introduction of electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups would decrease the electron density. The specific placement of these groups will fine-tune the electronic distribution within the molecule.

Table 1: Potential Substitutions on the Phenol Ring and Their Expected Electronic Influence

| Substituent Group | Type | Expected Position(s) | Expected Electronic Effect on the Ring |

| -CH₃ (Methyl) | Electron-Donating | Ortho, Para | Increase electron density |

| -OCH₃ (Methoxy) | Electron-Donating | Ortho, Para | Strong increase in electron density |

| -Cl (Chloro) | Electron-Withdrawing | Ortho, Para | Decrease electron density (inductive effect) |

| -NO₂ (Nitro) | Electron-Withdrawing | Ortho, Para | Strong decrease in electron density |

| -CN (Cyano) | Electron-Withdrawing | Ortho, Para | Strong decrease in electron density |

Modifications to the Isoindoline Nitrogen Atom

The nitrogen atom of the isoindoline ring is a nucleophilic center and a key point for structural modification. While in the parent compound this nitrogen is bonded to the phenol ring, in a broader context of isoindoline chemistry, this position is frequently targeted for derivatization. For the purpose of exploring structure-property relationships, theoretical derivatization can be considered. For instance, if one were to start from isoindoline and a substituted phenol, the nature of the linkage could be varied. However, within the fixed core of this compound, direct modification at the nitrogen without breaking the N-phenyl bond is limited. More extensive modifications would involve the synthesis of analogues where the linkage itself is altered, for example, by introducing a spacer between the nitrogen and the phenyl ring. The acidic properties of the proton at the 2-position imide nitrogen of related phthalimide (B116566) structures enable easy condensation with various pharmacophores, highlighting the reactivity of this position in similar molecular frameworks. nih.gov

Structural Elaboration of the 1,3-dihydro Bridge

The 1,3-dihydro bridge of the isoindoline scaffold, consisting of two methylene (B1212753) (-CH2-) groups, can also be a site for chemical alteration. Introducing substituents on these carbon atoms can induce steric and electronic changes. For instance, alkyl or aryl groups could be added, leading to a more rigid or sterically hindered structure. Furthermore, the hydrogens on the bridge could be replaced with other functional groups, although this is synthetically more challenging than modifications to the aromatic ring or the nitrogen atom. Such modifications would primarily impact the conformation and steric profile of the isoindoline ring system.

Impact of Structural Changes on Spectroscopic Properties

The systematic modifications described above are predicted to have a profound impact on the spectroscopic properties of this compound, particularly its interaction with light. The molecule can be considered a donor-pi-acceptor (D-π-A) system, where the phenol is the electron-donating part and the isoindoline can act as part of the conjugated system.

Absorption and Emission Wavelength Shifts

The absorption and emission wavelengths of fluorescent molecules are highly sensitive to their electronic structure. For this compound, the following trends are anticipated based on general principles of fluorophore design. researchgate.net

Substituents on the Phenol Ring : The introduction of electron-donating groups (EDGs) on the phenol ring is expected to cause a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. This is because EDGs increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) are predicted to induce a hypsochromic shift (a shift to shorter wavelengths) by lowering the HOMO energy and widening the energy gap.

Extension of Conjugation : Increasing the extent of the π-conjugated system generally leads to a red shift in absorption and emission. This could be achieved by introducing unsaturated moieties on the isoindoline or phenol rings. An increase in conjugation results in increasing fluorescence intensity. researchgate.net

Table 2: Predicted Spectroscopic Shifts upon Derivatization

| Modification | Type of Substituent | Expected Shift in λmax (Absorption) | Expected Shift in λem (Emission) |

| Phenol Ring | Electron-Donating Group (e.g., -OCH₃) | Bathochromic (Red Shift) | Bathochromic (Red Shift) |

| Phenol Ring | Electron-Withdrawing Group (e.g., -NO₂) | Hypsochromic (Blue Shift) | Hypsochromic (Blue Shift) |

| Isoindoline Bridge | Introduction of Aromatic Rings | Bathochromic (Red Shift) | Bathochromic (Red Shift) |

Research on related N-substituted isoindoline-1,3-dione derivatives has shown that the introduction of different aromatic moieties can significantly influence their spectroscopic and electronic properties. acgpubs.org Similarly, studies on other fluorescent heterocyclic compounds demonstrate that substitutions can tune the photophysical properties, leading to a range of absorption and emission characteristics. beilstein-journals.org

Fluorescence Lifetime Modulation

The fluorescence lifetime, which is the average time a molecule spends in the excited state before returning to the ground state, is another important photophysical parameter. This property can be influenced by structural modifications that introduce new de-excitation pathways.

Heavy Atom Effect : The introduction of heavy atoms, such as bromine or iodine, onto the aromatic ring is known to decrease fluorescence intensity and shorten the fluorescence lifetime. This is due to the enhanced intersystem crossing to the triplet state.

Molecular Rigidity : Increasing the rigidity of the molecular structure often leads to a longer fluorescence lifetime and higher quantum yield. This is because a more rigid structure reduces the energy loss through non-radiative pathways like vibrational relaxation and internal conversion. Modifications to the 1,3-dihydro bridge that restrict bond rotations could therefore enhance fluorescence.

Solvent Effects : While not a structural modification of the compound itself, the polarity of the solvent can significantly affect the fluorescence lifetime, especially for molecules with a pronounced charge-transfer character in the excited state.

Influence of Molecular Architecture on Chemical Reactivity

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-rich phenol ring, the secondary amine character of the isoindoline nitrogen, and the aromatic nature of the fused benzene (B151609) ring of the isoindoline system.

Electrophilic and Nucleophilic Sites

The distribution of electron density across the molecule determines its sites of electrophilic and nucleophilic character. Computational studies, such as those employing molecular orbital calculations and generating electrostatic potential maps, can provide theoretical insights into these reactive centers.

Nucleophilic Sites:

Phenolic Oxygen: The oxygen atom of the hydroxyl group is a primary nucleophilic site due to its lone pairs of electrons. Its reactivity is influenced by the electronic nature of the rest of the molecule.

Isoindoline Nitrogen: The nitrogen atom within the isoindoline ring also possesses a lone pair of electrons, rendering it nucleophilic. Its reactivity is somewhat tempered by the delocalization of these electrons into the adjacent aromatic system.

Aromatic Rings: Both the phenol and the isoindoline benzene ring are electron-rich and can act as nucleophiles in electrophilic aromatic substitution reactions. The hydroxyl group of the phenol ring is a strong activating group, directing electrophiles primarily to the ortho and para positions.

Electrophilic Sites:

Phenolic Hydrogen: The hydrogen atom of the hydroxyl group is acidic and can act as an electrophilic site, particularly in the presence of a base.

Carbonyl Carbon (in derivatives): While the parent compound lacks a carbonyl group, derivatization, for instance, to an isoindolin-1-one, would introduce a highly electrophilic carbonyl carbon.

A hypothetical ranking of the nucleophilicity of the primary sites would likely place the phenolic oxygen as the most nucleophilic, followed by the isoindoline nitrogen, and then the aromatic rings. This is based on the higher electronegativity and localization of the lone pairs on the oxygen atom compared to the nitrogen.

Stability under Various Chemical Conditions

The stability of this compound is a critical parameter that dictates its handling, storage, and potential applications. Forced degradation studies, which subject a compound to harsh conditions, are a standard method to assess its intrinsic stability.

Acidic Conditions: Under acidic conditions, the isoindoline nitrogen is susceptible to protonation, forming a water-soluble salt. The ether linkage that could be formed from the phenolic oxygen is generally stable to acid hydrolysis. However, strong acidic conditions could potentially lead to degradation of the isoindoline ring structure.

Basic Conditions: In the presence of a base, the phenolic proton is readily abstracted to form a phenoxide ion. This deprotonation enhances the nucleophilicity of the oxygen and can facilitate subsequent reactions. The isoindoline moiety is generally stable under basic conditions.

Oxidative Conditions: Phenols are known to be susceptible to oxidation, which can lead to the formation of quinone-type structures and colored degradation products. The isoindoline ring can also be a site of oxidation. For instance, oxidation of the isoindoline moiety can lead to the formation of isoindolinones or phthalimides. The presence of the electron-donating hydroxyl group on the phenyl ring may influence the oxidation potential of the isoindoline nucleus.

| Condition | Potential Reaction/Degradation Pathway |

| Acidic | Protonation of the isoindoline nitrogen. Potential for isoindoline ring opening under harsh conditions. |

| Basic | Deprotonation of the phenolic hydroxyl group to form a phenoxide. |

| Oxidative | Oxidation of the phenol to quinone-like structures. Oxidation of the isoindoline ring to isoindolinone or phthalimide derivatives. |

| Photolytic | Potential for photodecomposition, particularly of the aromatic systems. |

| Thermal | Generally stable at moderate temperatures, but decomposition can be expected at elevated temperatures. |

Correlation of Structure with Self-Assembly Behavior

The bifunctional nature of this compound, possessing both a hydrogen bond donor (phenol) and acceptor (isoindoline nitrogen), suggests a predisposition for self-assembly into supramolecular structures.

Formation of Aggregates or Nanostructures

The interplay of hydrogen bonding and π-π stacking interactions can drive the formation of ordered aggregates in solution or in the solid state. The phenolic hydroxyl group can act as a hydrogen bond donor, while the isoindoline nitrogen and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Furthermore, the aromatic rings of both the phenol and isoindoline moieties can participate in π-π stacking interactions.

The amphiphilic character of certain derivatives, for instance, those with long alkyl chains attached, could lead to the formation of micelles or other nanostructures in aqueous or mixed-solvent systems. The hydrophobic alkyl chains would form the core of the aggregate, while the polar isoindoline-phenol headgroups would be exposed to the solvent.

Influence on Crystal Growth

The ability of this compound to form directional intermolecular interactions, primarily through hydrogen bonding, is a key factor in its crystal engineering. The formation of strong and predictable hydrogen bonds, such as the O-H···N interaction between the phenolic hydroxyl and the isoindoline nitrogen of an adjacent molecule, can lead to the formation of well-defined supramolecular synthons. These synthons can then propagate in one, two, or three dimensions to form the crystal lattice.

| Interaction Type | Molecular Moieties Involved | Potential Impact on Crystal Structure |

| Hydrogen Bonding | Phenolic -OH (donor), Isoindoline -N- (acceptor), Phenolic -O- (acceptor) | Formation of supramolecular synthons (e.g., chains, sheets), directing the overall crystal packing. |

| π-π Stacking | Phenol aromatic ring, Isoindoline benzene ring | Contributes to the stabilization of the crystal lattice, often resulting in layered structures. |

| Van der Waals Forces | Entire molecule | General cohesive forces contributing to the overall stability of the crystal. |

Advanced Applications of 4 1,3 Dihydro 2h Isoindol 2 Yl Phenol Non Clinical/non Therapeutic

Applications in Materials Science

The bifunctional nature of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol makes it a promising candidate for the development of novel materials with tailored properties.

The presence of both a phenol (B47542) and a secondary amine allows this compound to be a valuable monomer in the synthesis of high-performance polymers like polybenzoxazines. Polybenzoxazines are a class of thermosetting phenolic resins known for their excellent thermal stability, mechanical strength, low water absorption, and near-zero volumetric shrinkage during curing. mdpi.comwikipedia.orgnih.gov

The synthesis of benzoxazine monomers typically involves a one-pot reaction between a phenol, a primary amine, and formaldehyde. wikipedia.org In a hypothetical scenario using this compound, the phenolic part of one molecule could react with the secondary amine of another and formaldehyde, leading to the formation of a benzoxazine ring. The resulting polymer would possess a complex, cross-linked structure with the isoindoline (B1297411) moiety incorporated into the polymer backbone. The specific substituent groups on the phenol and amine are known to influence the ring-opening polymerization temperature and the final properties of the polybenzoxazine. researchgate.net The incorporation of the rigid isoindoline structure would be expected to enhance the thermal and mechanical properties of the resulting polymer. researchgate.net

Table 1: Potential Contributions of this compound in Polymeric Architectures

| Structural Feature | Potential Impact on Polymer Properties |

|---|---|

| Phenolic Hydroxyl Group | Enables formation of benzoxazine rings and provides thermal stability. |

| Isoindoline Nitrogen | Acts as the amine component in benzoxazine synthesis, contributing to the cross-linked network. |

| Rigid Isoindoline Ring | May enhance thermal stability and mechanical strength of the final polymer. |

Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. wikipedia.org Their properties are intrinsically linked to their molecular structure, particularly the presence of π-conjugated systems that allow for the delocalization of electrons. ossila.com Materials with extended π-systems are actively researched for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. mdpi.comresearchgate.net

While direct application of this compound as an organic semiconductor has not been extensively reported, its structure contains the necessary building blocks. The phenyl and isoindole rings form a π-conjugated system. The design of novel organic semiconductors often involves the combination of electron-donating and electron-accepting moieties to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bl.uk The phenolic group is electron-donating, while the isoindoline part could be chemically modified to alter its electronic properties.

In the context of photovoltaics, quinoline derivatives, which are also nitrogen-containing heterocycles, have been investigated for their potential in dye-sensitized and polymer solar cells. nih.gov The efficiency of these devices is related to the material's absorption spectrum and energy levels. nih.gov By analogy, derivatives of this compound could potentially be designed to have favorable optoelectronic properties for photovoltaic applications.

The development of fluorescent probes for detecting specific analytes or changes in the cellular environment is a significant area of research. nih.govmdpi.com The design of these probes often relies on photophysical processes such as excited-state intramolecular proton transfer (ESIPT). nih.gov

A structurally related compound, 4-hydroxyisoindoline-1,3-dione, has been successfully used as a scaffold to develop a two-photon fluorescent probe for detecting peroxynitrite. nih.gov The mechanism of this probe is based on the ESIPT process, where the proton from the phenolic hydroxyl group is transferred to an adjacent acceptor in the excited state. researchgate.net This process is highly sensitive to the local environment and can be modulated by the presence of an analyte. The this compound molecule possesses a similar 4-hydroxyphenyl-isoindoline core, suggesting it could also exhibit ESIPT-based fluorescence. The nitrogen atom of the isoindoline ring could potentially act as the proton acceptor.

Indole (B1671886) derivatives, in general, are known to exhibit strong fluorescence and have been utilized as fluorescent probes for various biological and chemical sensing applications. mdpi.com The photophysical properties of such probes, including their emission wavelength and quantum yield, can be tuned by modifying the substituents on the indole or phenyl rings. mdpi.com

Table 2: Potential Photophysical Properties and Applications

| Property | Relevance to Luminescent Probes/Dyes |

|---|---|

| Potential for ESIPT | Can lead to a large Stokes shift and sensitivity to the local environment, which is desirable for fluorescent probes. |

| Tunable Emission | The emission wavelength could potentially be modified by chemical derivatization of the isoindoline or phenol rings. |

Role in Catalysis

The combination of a Lewis basic nitrogen site and a potentially coordinating phenolate oxygen makes this compound an interesting candidate for applications in both organometallic and organocatalysis.